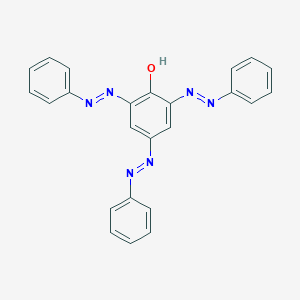

Phenol, 2,4,6-tris(phenylazo)-

Description

Structure

3D Structure

Properties

CAS No. |

13014-91-0 |

|---|---|

Molecular Formula |

C24H18N6O |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

2,4,6-tris(phenyldiazenyl)phenol |

InChI |

InChI=1S/C24H18N6O/c31-24-22(29-26-19-12-6-2-7-13-19)16-21(28-25-18-10-4-1-5-11-18)17-23(24)30-27-20-14-8-3-9-15-20/h1-17,31H |

InChI Key |

IEQLZGDCMJYXKN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)N=NC3=CC=CC=C3)O)N=NC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)N=NC3=CC=CC=C3)O)N=NC4=CC=CC=C4 |

Other CAS No. |

13014-91-0 |

Synonyms |

2,4,6-Tris(phenylazo)phenol |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 2,4,6 Tris Phenylazo and Analogues

Classical Approaches: Diazotization and Electrophilic Azo Coupling Reactions

The most conventional and widely utilized method for creating aryl azo compounds is the azo coupling reaction. researchgate.net This process occurs in two main stages: the formation of a diazonium salt from a primary aromatic amine, followed by its reaction with an electron-rich coupling partner, such as a phenol (B47542) or another aniline (B41778). chemistrystudent.comnih.gov

The first step, diazotization, involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). chemistrystudent.com This reaction must be conducted at low temperatures, generally between 0–5°C, to ensure the stability of the resulting aryldiazonium salt, which is highly unstable and can decompose at higher temperatures. chemistrystudent.com

The second step is the electrophilic aromatic substitution, where the aryldiazonium cation (R−N≡N⁺) acts as an electrophile. wikipedia.orgjove.com It attacks the activated aromatic ring of a nucleophilic coupling agent. For the synthesis of Phenol, 2,4,6-tris(phenylazo)-, phenol serves as the coupling agent. The powerful electron-donating hydroxyl (-OH) group of phenol strongly activates the aromatic ring towards electrophilic attack. wikipedia.org

Achieving a triple azo functionalization at the 2, 4, and 6 positions of a phenolic core requires overcoming regiochemical challenges. The hydroxyl group of phenol is a potent ortho-, para-directing group, meaning it activates the positions ortho (2- and 6-) and para (4-) to itself for electrophilic substitution. wikipedia.orgorganic-chemistry.org

To synthesize Phenol, 2,4,6-tris(phenylazo)-, all three of these activated sites must undergo azo coupling. This is typically achieved by controlling the stoichiometry of the reactants, using at least three equivalents of the benzenediazonium (B1195382) chloride for each equivalent of phenol. The reaction proceeds sequentially, with the first coupling generally occurring at the para-position due to lesser steric hindrance. wikipedia.orgjove.com Subsequent couplings then occur at the two ortho-positions. The synthesis of related tris-substituted chelates, such as tris(2-arylazophenolato)rhodium(III), demonstrates the viability of forcing this multiple substitution onto the phenol ring under appropriate conditions. niscpr.res.in The use of catalysts can also influence regioselectivity; for instance, mesoporous Zn/SBA-15 has been used to achieve high regioselectivity in the synthesis of 5-aryl azo salicylaldehydes. researchgate.net

The yield and purity of the final tris(phenylazo)phenol product are highly dependent on the careful control of several key reaction parameters. ethz.chepfl.ch Optimization is crucial for maximizing product formation while minimizing side reactions and the decomposition of the unstable diazonium intermediate.

Key parameters include:

Temperature: Low temperatures (0–5°C) are essential throughout the diazotization and coupling steps to prevent the premature decomposition of the diazonium salt. chemistrystudent.com

pH: The pH of the reaction medium is critical. For coupling with phenols, a mildly alkaline or basic condition (pH > 7) is preferred. jove.com This deprotonates the phenol to the more strongly activating phenoxide ion, accelerating the electrophilic substitution. jove.com However, excessively high pH (e.g., > 10) must be avoided as it can convert the diazonium ion into an unreactive diazotate species. jove.com

Stoichiometry: As mentioned, a molar excess of the diazonium salt relative to phenol is necessary to drive the reaction towards triple substitution.

Solvent and Mixing: Proper mixing is required to ensure homogeneity. The choice of solvent can also influence the reaction, though aqueous systems are common.

| Parameter | Optimal Condition | Reason/Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 0–5°C | Prevents decomposition of the unstable aryldiazonium salt. | chemistrystudent.com |

| pH (for Phenol Coupling) | Slightly Alkaline (pH 7-10) | Converts phenol to the more nucleophilic phenoxide ion, increasing the reaction rate. Excess alkalinity (pH > 10) forms unreactive diazotate ions. | jove.com |

| Stoichiometry | ≥ 3:1 molar ratio of Diazonium Salt to Phenol | Ensures electrophilic attack occurs at all three activated positions (ortho, ortho, para) for tris-substitution. | niscpr.res.in |

| Acid for Diazotization | Strong Mineral Acid (e.g., HCl) | Required for the in situ generation of nitrous acid from sodium nitrite. | chemistrystudent.com |

Advanced and Emerging Synthetic Strategies Applicable to Multi-Azo Compounds

Beyond the classical two-step diazotization-coupling sequence, several advanced synthetic strategies have been developed. These methods are often designed to be more efficient, atom-economical, and environmentally friendly, and are applicable to the synthesis of a wide range of azo compounds, including those with multiple azo functionalities. mdpi.compreprints.org

The direct oxidation of aromatic amines presents a promising and greener alternative for synthesizing azo compounds. mdpi.comnih.gov This approach involves the oxidative coupling of anilines to form the N=N double bond directly, often using a catalyst and an oxidant like air or hydrogen peroxide. mdpi.comnih.gov This method can overcome some limitations of traditional synthesis, though controlling the degree of oxidation to prevent by-products can be a challenge. mdpi.com

Various catalytic systems have been developed for this purpose:

Manganese Oxide (meso-Mn₂O₃): This inexpensive material can catalyze the homo-coupling or cross-coupling of aniline derivatives using air as the terminal oxidant at elevated temperatures (e.g., 110°C in toluene). mdpi.comnih.gov

Copper-Based Catalysts: A combination of copper acetate (B1210297) (Cu(OAc)₂) and a palladium salt (PdCl₂) has been shown to catalyze the rapid conversion of anilines to azo compounds under solvent-free and base-free conditions. mdpi.com Copper-cerium oxide (Cu-CeO₂) nanoparticles have also been used with H₂O₂ as the oxidant, achieving high yields and selectivity. mdpi.comnih.gov

Photocatalysis: A MnO₂@g-C₃N₄ catalyst has been used for the direct oxidation of aromatic amines to azo compounds using visible light as the energy source at room temperature. nih.govscispace.com

| Catalytic System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Mesoporous Manganese Oxide (meso-Mn₂O₃) | Air | Cost-effective catalyst, mild conditions, good reusability. | mdpi.comnih.gov |

| Cu(OAc)₂ / PdCl₂ | Air/Oxygen | Solvent-free and base-free conditions, provides a green route. | mdpi.com |

| Cu-CeO₂ Nanoparticles | H₂O₂ | High yield and selectivity (92% selectivity for azobenzene). | mdpi.comnih.gov |

| MnO₂@g-C₃N₄ | Visible Light | Photocatalytic method, room temperature, highly efficient. | nih.govscispace.com |

The synthesis of azo compounds directly from aromatic nitro compounds via reductive coupling is another important modern strategy. mdpi.compreprints.org This method is economically and environmentally advantageous as it starts from readily available nitroaromatics. conicet.gov.ar The reaction involves the partial reduction of the nitro group and subsequent condensation to form the azo linkage.

Examples of reducing systems include:

Active Iron: A system composed of iron(II) chloride (FeCl₂·4H₂O), lithium powder, and a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) can effectively convert various aromatic nitro compounds into symmetrical azo compounds in good yields. conicet.gov.arresearchgate.net

Lead and Triethylammonium (B8662869) Formate (B1220265): Aromatic nitro compounds can be reduced to the corresponding azo compounds at room temperature using lead as a catalyst and triethylammonium formate as a hydrogen donor. researchgate.net

Photocatalysis with Gold Nanoparticles (AuNPs): Gold nanoparticles supported on nanoscale organic cages can act as heterogeneous photocatalysts for the selective reduction of nitroaromatics to azo compounds with high conversion rates at room temperature under UV irradiation. mdpi.compreprints.org

Electrochemical and photocatalytic methods represent emerging frontiers in organic synthesis, offering green and highly controlled routes to azo compounds. preprints.orgnih.gov

Electrochemical Synthesis: These methods use electrical potential to drive the reduction of nitroaromatics or oxidation of amines. For instance, a dual-electrode electrolyzer with a NiCo@N-CNTs anode and a Ni(OH)₂/NF cathode has been used for the efficient synthesis of azo compounds from nitroarenes. mdpi.comnih.gov Another approach uses a samarium iodide (SmI₂) catalyst for the base-free electrochemical cross-coupling of aromatic nitro compounds. mdpi.compreprints.org

Photocatalytic Synthesis: This technique utilizes light energy to promote reactions. preprints.org As noted earlier, photocatalysis can be applied to both the oxidative coupling of amines and the reductive coupling of nitro compounds. preprints.orgnih.gov Systems like ZnO/Ag nanocomposites and Cu/CuO nanorods have been developed for the photocatalytic degradation of azo dyes, and similar principles are applied to their synthesis. researchgate.netnih.gov The use of visible light makes these methods particularly attractive from a sustainability perspective. nih.govscispace.com

Biochemical and Enzymatic Synthesis Prospects for Azo Compounds

The pursuit of greener and more sustainable chemical processes has propelled research into biochemical and enzymatic methods for synthesizing azo compounds. These biocatalytic approaches offer mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical syntheses. Key enzymes at the forefront of this research are laccases and azoreductases.

Laccases (EC 1.10.3.2), a class of multi-copper oxidases, have demonstrated significant potential for the synthesis of azo compounds through the oxidative coupling of primary aromatic amines. mdpi.comresearchgate.net The process is environmentally friendly, typically occurring in an aqueous medium under ambient atmosphere and at mild pH and temperature. researchgate.net The proposed mechanism involves the laccase-mediated aerobic oxidation of an amine to an unstable amino cation radical. This intermediate then undergoes deprotonation to form a neutral amino radical. Subsequently, two of these radicals couple to create a hydrazo (-HN-NH-) intermediate, which is then dehydrogenated to yield the final azo compound (-N=N-). mdpi.comresearchgate.net This one-pot reaction avoids the harsh conditions associated with conventional methods. researchgate.net For instance, the CotA laccase from Bacillus subtilis has been effectively used to catalyze the oxidation of various substituted anilines, producing a range of azobenzene (B91143) dyes in good to excellent yields. researchgate.net

| Enzyme | Substrate(s) | Reaction Conditions | Product Type | Reference |

| CotA Laccase | Various aromatic amines | pH 6, 37°C, O₂ atmosphere | Symmetrical and Asymmetrical Azo Dyes | mdpi.com |

| CotA Laccase/ABTS | Substituted anilines | Aqueous medium, mild pH and temperature | Azobenzene Dyes | researchgate.net |

This table summarizes enzymatic systems used for azo dye synthesis.

While azoreductases are predominantly known for their role in the reductive cleavage of azo bonds for dye degradation, their synthetic potential is an area of emerging interest. researchgate.netfrontiersin.org The reversible nature of enzymatic reactions suggests that under specific conditions, azoreductases could catalyze the formation of azo bonds from aromatic amines. More promisingly, the synthesis of azo compounds via the reductive coupling of aromatic nitro compounds presents a highly efficient pathway that can be enzyme-driven. mdpi.com Nitroreductases (NRs) can selectively reduce nitroaromatics to nitroso and hydroxylamine (B1172632) intermediates. researchgate.net Under alkaline conditions, these intermediates can spontaneously condense to form azoxy compounds, which can be further reduced to the desired azo products. preprints.org The development of photoenzymatic systems, where light is used to fuel the enzymatic reduction of nitro compounds, represents a frontier in this field, offering a novel route to amino, azoxy, and azo aromatics. researchgate.net

The synergistic action of different enzymes, such as coupling azoreductase and laccase activities, has been explored, primarily for detoxification, but hints at complex synthetic possibilities. researchgate.net A sequential process where an azoreductase first creates aromatic amines from a precursor, which are then polymerized or coupled by a laccase, could be envisioned for creating novel azo structures. researchgate.netuminho.pt

Nitrogen-Halogen Exchange Reactions in Azo Compound Formation

Nitrogen-halogen exchange reactions have emerged as a powerful and direct strategy for the construction of the azo (-N=N-) linkage, providing alternatives to classical diazotization-coupling methods. These reactions offer novel pathways for creating both symmetrical and asymmetrical azo compounds by forming a C-N bond through the displacement of a halogen.

One prominent method involves a copper-catalyzed diarylation of hydrazine (B178648) with diaryl iodonium (B1229267) salts, utilizing hydrazine hydrate (B1144303) as the dinitrogen source. mdpi.compreprints.orgnih.gov This approach is considered a green pathway for synthesizing aromatic azo compounds. preprints.org In a typical procedure, a Cu(I) catalyst is used in the presence of a base, such as potassium carbonate (K₂CO₃), and a ligand like 2,2′-bipyridine. mdpi.comresearchgate.net A key feature of one reported strategy is the in-situ formation of phthalhydrazide (B32825) (PHA) from hydrazine and phthalic anhydride, which then participates in the catalytic cycle. mdpi.compreprints.org The proposed mechanism involves oxidative addition and reductive elimination steps facilitated by the copper catalyst to couple the aryl groups from the iodonium salt to the nitrogen atoms of the hydrazine precursor, ultimately leading to the azo product after oxidation. mdpi.compreprints.org

| Catalyst System | Nitrogen Source | Halogen Source | Key Conditions | Product Type | Reference |

| CuI (10 mol%) | N₂H₄·H₂O | Diaryl iodonium salts | K₂CO₃, Phthalic anhydride, DMF, Air | Azobenzene derivatives | mdpi.comnih.gov |

This table presents a summary of the copper-catalyzed hydrazine-halogen exchange reaction for azo compound synthesis.

A second significant strategy is the palladium-catalyzed C-N coupling reaction between N-aryl-N′-silyl diazenes and aryl halides. mdpi.compreprints.org This method is particularly valuable for the synthesis of asymmetrical azobenzene derivatives with good functional group tolerance. mdpi.comresearchgate.net The reaction employs a palladium catalyst, such as (dppf)PdCl₂, and a base, with cesium carbonate (Cs₂CO₃) often being the optimal choice. mdpi.comnih.gov The catalytic cycle is believed to start with the oxidative addition of the aryl halide (X-Ar²) to the Pd(0) complex. The resulting aryl palladium(II) halide intermediate then undergoes σ-bond complexation with the N-aryl-N′-silyl diazene, followed by the elimination of a silyl (B83357) halide (e.g., Me₃Si-X). The final step is a reductive elimination that releases the asymmetrical azo compound and regenerates the Pd(0) catalyst. mdpi.com While this strategy shows great promise, further improvements in product yields and the scope of tolerated functional groups are areas of ongoing research. nih.gov

| Catalyst System | Reagents | Base | Key Conditions | Product Type | Reference |

| (dppf)PdCl₂ (2 mol%) | N-aryl-N′-silyl diazenes, Aryl halides | Cs₂CO₃ | Toluene, 60°C, 15 h | Asymmetrical azobenzene derivatives | mdpi.comnih.gov |

This table outlines the palladium-catalyzed C-N coupling for synthesizing asymmetrical azo compounds.

Advanced Spectroscopic and Structural Characterization of Phenol, 2,4,6 Tris Phenylazo

Vibrational Spectroscopy Analysis (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the key functional groups within the Phenol (B47542), 2,4,6-tris(phenylazo)- molecule.

The FTIR and Raman spectra of Phenol, 2,4,6-tris(phenylazo)- and related azo compounds exhibit characteristic vibrational bands that confirm the presence of the azo and phenolic moieties. The azo group (-N=N-) stretching vibration is a key indicator, though its intensity can vary. In many azo compounds, this stretching vibration appears in the infrared spectra. researchgate.net The phenolic (-OH) group is characterized by a distinct stretching vibration. researchgate.net The broadness and position of the -OH stretching band can provide initial clues about hydrogen bonding within the molecule.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Azo Phenol Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 | researchgate.net |

| Azo -N=N- | N=N Stretch | 1400-1500 | researchgate.net |

| Aromatic C-H | C-H Stretch | 3000-3100 | researchgate.net |

| Aromatic C=C | C=C Stretch | 1450-1600 | researchgate.net |

The presence of both a hydroxyl group (a hydrogen bond donor) and azo groups (potential hydrogen bond acceptors) within the same molecule allows for the formation of intramolecular hydrogen bonds. This internal bonding significantly influences the vibrational frequencies of the involved groups. Intramolecular hydrogen bonding typically causes a red-shift (a shift to lower wavenumbers) and broadening of the O-H stretching band in the infrared spectrum. mdpi-res.com The extent of this shift can be correlated with the strength of the hydrogen bond. modgraph.co.uk

Furthermore, intermolecular hydrogen bonding can occur between molecules of Phenol, 2,4,6-tris(phenylazo)-, particularly in the solid state or in concentrated solutions. This can lead to more complex vibrational spectra, with multiple bands corresponding to different hydrogen-bonded species. unige.ch The study of how these vibrational bands shift with changes in concentration or solvent can provide valuable information about the nature and dynamics of these hydrogen bonding interactions. modgraph.co.uk For instance, in ortho-substituted phenols, intramolecular hydrogen bonding can inhibit intermolecular interactions. modgraph.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds, including Phenol, 2,4,6-tris(phenylazo)-. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom. libretexts.org

In the ¹H NMR spectrum, the chemical shift of the phenolic proton is particularly informative. Its position is highly sensitive to hydrogen bonding; strong intramolecular hydrogen bonds can shift the resonance to a significantly downfield region (higher ppm values). bhu.ac.in The integration of the signals in the ¹H NMR spectrum reveals the relative number of protons in different chemical environments. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic rings are influenced by the substituents, and the carbon atoms directly attached to the nitrogen and oxygen atoms will have distinct resonances. The number of unique signals in both the ¹H and ¹³C NMR spectra can also provide insights into the symmetry of the molecule. libretexts.org The combination of these NMR techniques allows for the unambiguous assignment of the structure of Phenol, 2,4,6-tris(phenylazo)-. researchgate.netbbhegdecollege.comethernet.edu.et

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Phenol, 2,4,6-tris(phenylazo)-

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Phenolic OH (intramolecular H-bond) | 10.5 - 12.5 | bhu.ac.in |

| ¹H | Aromatic H | 6.0 - 8.5 | bhu.ac.in |

| ¹³C | Aromatic C-O | 150 - 160 | researchgate.net |

| ¹³C | Aromatic C-N | 140 - 150 | researchgate.net |

| ¹³C | Aromatic C-H/C-C | 115 - 140 | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with extensive chromophoric systems like Phenol, 2,4,6-tris(phenylazo)-. gdckulgam.edu.in

The color of azo dyes arises from the absorption of light in the visible region of the electromagnetic spectrum, which promotes electrons from lower energy molecular orbitals to higher energy ones. gdckulgam.edu.in In Phenol, 2,4,6-tris(phenylazo)-, the chromophore consists of the interconnected system of the phenol ring and the three phenylazo groups. This extensive network of alternating single and double bonds creates a large conjugated π-system. ucl.ac.uk

The UV-Vis spectrum of such a compound is typically characterized by strong absorption bands corresponding to π → π* transitions. uobabylon.edu.iq The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is directly related to the extent of π-conjugation. A larger conjugated system generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the λmax to longer wavelengths. gdckulgam.edu.in The presence of auxochromes, such as the phenolic hydroxyl group, can also influence the position and intensity of the absorption bands. uobabylon.edu.iq

The electronic absorption spectrum of Phenol, 2,4,6-tris(phenylazo)- can be sensitive to the surrounding environment, a phenomenon known as chromism.

Solvatochromism refers to the change in the color of a solution of the compound when the solvent is changed. encyclopedia.pub This effect arises from the differential solvation of the ground and excited states of the molecule. Polar solvents may stabilize one state more than the other, leading to a shift in the absorption maximum. rsustnjogat.org A bathochromic shift with increasing solvent polarity is termed positive solvatochromism, while a hypsochromic (blue) shift is termed negative solvatochromism. The study of solvatochromism provides insights into the polarity of the molecule in its different electronic states. scispace.comresearchgate.net

Halochromism is the color change observed upon a change in pH. rsc.org The phenolic hydroxyl group in Phenol, 2,4,6-tris(phenylazo)- is acidic and can be deprotonated in basic solutions. This deprotonation to form the phenoxide ion introduces an additional lone pair of electrons into the conjugated system, which can lead to a significant bathochromic shift and an increase in the intensity of the absorption band. spcmc.ac.in This pH-dependent color change makes such compounds potentially useful as pH indicators.

Table 3: Summary of Spectroscopic Characterization Techniques

| Technique | Information Obtained | Key Features for Phenol, 2,4,6-tris(phenylazo)- |

|---|---|---|

| FTIR/Raman | Functional group identification, hydrogen bonding | -N=N- and -OH stretching, shifts due to H-bonding |

| NMR | Molecular structure, chemical environment | Chemical shifts of phenolic and aromatic protons, ¹³C skeleton |

| UV-Vis | Electronic transitions, conjugation, chromism | π → π* transitions, solvatochromic and halochromic shifts |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

A comprehensive search of scientific databases, including the Crystallography Open Database, did not yield any specific X-ray crystallographic data for Phenol, 2,4,6-tris(phenylazo)-. ugr.es Consequently, detailed information regarding its precise solid-state molecular architecture, such as unit cell dimensions, bond lengths, bond angles, and crystal packing, is not available in the reviewed literature. The determination of these parameters would require future experimental analysis via single-crystal X-ray diffraction. caltech.edu

Advanced Spectroscopic Modalities for Enhanced Characterization

Advanced spectroscopic techniques are crucial for the detailed characterization of complex molecules. However, specific applications of these advanced methods to Phenol, 2,4,6-tris(phenylazo)- are not widely documented.

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for the ultrasensitive detection of analytes. springernature.com It has been successfully applied to the analysis of various phenolic compounds. researchgate.netnih.govnih.gov Despite its potential, a review of current research indicates that no studies have been published detailing the use of SERS for the specific detection or characterization of Phenol, 2,4,6-tris(phenylazo)-. Therefore, data on its SERS spectrum and potential for ultrasensitive detection are not available.

Mass Spectrometry for Accurate Molecular Ion Confirmation and Fragmentation Patterns

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Molecular Ion Confirmation

Based on its molecular formula, C₂₄H₁₈N₆O, the expected exact mass of the molecular ion [M]⁺ for Phenol, 2,4,6-tris(phenylazo)- is 406.1593 g/mol . epa.gov High-resolution mass spectrometry would be capable of confirming this accurate mass, distinguishing it from other compounds with the same nominal mass. The molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 406. epa.gov

Fragmentation Patterns

While no specific experimental mass spectrum for Phenol, 2,4,6-tris(phenylazo)- is available in the surveyed literature, a theoretical fragmentation pattern can be proposed based on the principles of mass spectrometry and the known fragmentation of azo compounds and phenols. docbrown.infonist.gov The structure contains three phenylazo groups attached to a central phenol ring, providing several likely points of cleavage.

Upon ionization, the molecule would likely undergo fragmentation through the following pathways:

Cleavage of the N=N bond: This is a common fragmentation pathway for azo compounds, which could lead to the formation of a phenyl radical (C₆H₅•, mass 77) and a corresponding diazenyl-substituted phenol ion.

Cleavage of the C-N bond: Fragmentation of the bond between the phenol ring and the azo nitrogen atoms is also highly probable. This could result in the loss of phenyldiazenyl radicals (C₆H₅N₂•, mass 105) or the formation of a phenyl cation ([C₆H₅]⁺, m/z 77).

Loss of N₂: The expulsion of a neutral nitrogen molecule (N₂, mass 28) is a characteristic fragmentation for many nitrogen-containing compounds.

Fragmentation of the Phenol Ring: Following initial fragmentations, the remaining phenolic structure could undergo further cleavage, such as the loss of carbon monoxide (CO, mass 28), which is characteristic of phenols. docbrown.info

A data table of plausible fragments and their corresponding m/z values is presented below. This table is theoretical and awaits experimental verification.

Interactive Table: Theoretical Mass Spectrometry Fragments of Phenol, 2,4,6-tris(phenylazo)-

| m/z Value | Proposed Fragment Ion Formula | Proposed Fragment Structure/Origin |

| 406 | [C₂₄H₁₈N₆O]⁺ | Molecular Ion [M]⁺ |

| 329 | [C₁₈H₁₃N₄O]⁺ | Loss of a phenyl radical ([M - C₆H₅]⁺) |

| 301 | [C₁₈H₁₃N₂O]⁺ | Loss of a phenyldiazenyl radical ([M - C₆H₅N₂]⁺) |

| 105 | [C₆H₅N₂]⁺ | Phenyldiazenyl cation |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Computational and Theoretical Investigations of Phenol, 2,4,6 Tris Phenylazo

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to modern chemistry, providing insights that complement experimental findings. rsc.org For poly-azo dyes, DFT has become a standard method for investigating molecular and electronic structures, often using hybrid functionals like B3LYP. mdpi.commdpi.com These calculations help elucidate the fundamental properties of the molecule.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. arxiv.org For the tris(phenylazo)phenol scaffold, a key structural question is the planarity of the system and the potential for azo-hydrazone tautomerism.

In closely related C3-symmetric molecules, such as those formed by coupling anilines with phloroglucinol (B13840), computational studies have shown that the molecule is best described as a tris(hydrazone) tautomer, which is stabilized by strong internal hydrogen bonds. acs.org This tautomerism involves the migration of the phenolic proton to one of the nitrogen atoms in an azo linkage, forming a keto-hydrazone structure. DFT calculations on similar azo dyes confirm that the hydrazone form can be energetically favorable. acs.org

The geometry of the tris(phenylazo)phenol scaffold would likely feature a central phenolic ring with the three phenylazo arms radiating outwards. The torsional angles, which describe the twist between the central ring and the peripheral aryl groups, are critical. In related C3-symmetric dyes, these angles are shown to significantly influence the molecule's electronic and optical properties. acs.org Regardless of solvent polarity, these molecules tend to maintain an approximate C3 symmetry. mdpi.com

Table 1: Representative Tautomeric Forms for Computational Analysis This table illustrates the likely tautomers of the core scaffold subject to computational investigation, based on principles from related azo-phenol compounds.

| Tautomer Name | Key Structural Feature | Expected Stability Factor |

|---|---|---|

| Tris-Azo Form | Three -N=N- double bonds; intact -OH group on the central phenol (B47542). | The default azo structure. |

| Tris-Hydrazone Form | Three C=N-NH- linkages; central ring is in a keto form. | Potential for high stability due to resonance and intramolecular hydrogen bonding. acs.org |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and its color. researchgate.net

In computational studies of various azo dyes, the HOMO is typically located on the more electron-rich parts of the molecule, such as the phenol or aniline (B41778) moieties, while the LUMO is often centered on the electron-accepting azo groups. mdpi.commdpi.com For a C3-symmetric system like tris(phenylazo)phenol, the HOMO and LUMO orbitals are expected to be delocalized across the entire π-conjugated system. acs.org

The HOMO-LUMO energy gap (ΔE) determines the wavelength of light the molecule absorbs. A smaller gap corresponds to absorption of longer wavelength (lower energy) light, often resulting in a more intensely colored compound. DFT calculations are routinely used to compute these energy gaps. rsc.org For a series of related azo dyes, it was found that increasing the conjugation length lowers the LUMO energy, thus reducing the energy gap and causing a bathochromic (red) shift in the absorption spectrum. acs.org

Table 2: Typical Calculated Frontier Orbital Energies and Gaps for Azo Dyes Data based on findings for various azo dye compounds to illustrate typical computational results. Energies are in electron volts (eV).

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) | Implication |

|---|---|---|---|---|

| Mono-azo Dye | -6.20 | -1.29 | 4.91 | High stability, lower reactivity. ymerdigital.com |

| Donor-Acceptor Azo Dye | -5.90 | -0.72 | 5.18 | High stability. researchgate.net |

Time-dependent density functional theory (TD-DFT) is a powerful method for simulating the electronic absorption (UV-Vis) spectra of molecules. mdpi.com These calculations can predict the maximum absorption wavelengths (λmax), which correspond to electronic transitions, primarily the HOMO→LUMO transition. mdpi.com

For C3-symmetric azo dyes, TD-DFT calculations have successfully reproduced experimental solvatochromism—the change in color with solvent polarity. mdpi.com For instance, in a sterically crowded triangular azo dye, calculations showed that changing the solvent alters the molecular geometry (dihedral angles), which in turn affects the electronic structure and shifts the absorption spectrum. mdpi.comresearchgate.net The presence of different tautomers (azo vs. hydrazone) leads to distinct absorption bands, with the hydrazone form typically absorbing at a longer wavelength. mdpi.com

Theoretical calculations can also predict infrared (IR) spectra. Specific vibrational frequencies corresponding to key functional groups, such as the N=N stretch of the azo group (typically 1400-1500 cm⁻¹) and the O-H stretch of the phenol, can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density of a molecule. It is used to predict how a molecule will interact with other chemical species. ymerdigital.com The map reveals regions of positive and negative electrostatic potential, which correspond to electrophilic (electron-poor) and nucleophilic (electron-rich) centers, respectively. jomardpublishing.com

Theoretical Studies on Reactivity Mechanisms and Energetics

Computational chemistry can go beyond static structures to model dynamic processes, such as chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can map out reaction pathways and understand their feasibility. rsc.org

A hallmark of azo compounds is their ability to undergo reversible photoisomerization upon irradiation with light. The typically more stable trans (E) isomer can be converted to the less stable cis (Z) isomer, often with UV light. researchgate.netqucosa.de This process is reversible, either by using a different wavelength of light or through thermal relaxation. mdpi.com

Computational studies are essential for elucidating the mechanism of this isomerization. Two primary pathways are considered:

Rotation: A rotation around the N=N double bond in an excited state.

Inversion: An in-plane "inversion" mechanism where one of the nitrogen atoms moves through a linear transition state.

Prediction of Redox Potentials and Insights into Electron Transfer Processes

Computational chemistry provides powerful tools for predicting the redox potentials and elucidating the electron transfer mechanisms of complex organic molecules like Phenol, 2,4,6-tris(phenylazo)-. The electrochemical behavior of this compound is intrinsically linked to its molecular structure, particularly the interplay between the electron-rich phenol ring and the electron-accepting azo groups.

Theoretical studies on related azo-stilbene dyes have utilized quantum chemical calculations, such as those at the B3LYP-D3 level of theory, to compute frontier molecular orbital energies (HOMO and LUMO). researchgate.net These calculations are crucial for understanding redox behavior, as the HOMO energy correlates with the oxidation potential and the LUMO energy with the reduction potential. researchgate.net For azo compounds, substituents on the aromatic rings significantly influence these energy levels and, consequently, the oxidation and reduction potentials. researchgate.net In the case of Phenol, 2,4,6-tris(phenylazo)-, the three phenylazo groups are expected to act as significant electron-withdrawing moieties, influencing the electron density distribution across the molecule.

The process of electron transfer in azo dyes can be complex. Cyclic voltammetry experiments on similar compounds often reveal irreversible oxidation pathways. researchgate.net The mechanism can be influenced by the surrounding medium, especially in a protic environment where proton-coupled electron transfer (PCET) can occur. rsc.org For an anthracene-based azo dye, studies have shown that the peak reduction potential depends on the pKa of the acid present in the solution, indicating a coupling of proton and electron movements. rsc.org Given the acidic proton of the hydroxyl group in Phenol, 2,4,6-tris(phenylazo)-, PCET pathways are highly relevant. The mechanism can shift from a stepwise to a concerted proton-electron transfer depending on the thermodynamics of the proton transfer step. rsc.org

Computational models, particularly Density Functional Theory (DFT), are instrumental in exploring these processes. DFT calculations can be used to analyze the electronic structure and predict how substitutions will affect redox properties. cdnsciencepub.com For instance, studies on 1-phenylazo-2-naphthol derivatives show that electron-donating or electron-accepting substituents alter the HOMO-LUMO energy gap, which in turn affects the electronic transitions and redox behavior. cdnsciencepub.com The planarity of the azo bridge is also a key factor, as it promotes electronic delocalization. cdnsciencepub.com

The table below illustrates typical global reactivity descriptors calculated from HOMO and LUMO energies for azo dye systems, which are predictive of their electrochemical behavior. scholarsresearchlibrary.com

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron from the HOMO. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added to the LUMO. |

This table represents typical descriptors used in the computational analysis of azo dyes to predict their redox properties and reactivity. scholarsresearchlibrary.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Azo-Phenol Systems

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their activities or properties. For azo-phenol systems, these models are invaluable for predicting properties like acidity (pKa), which is related to redox potential, and other activities without the need for extensive experimental synthesis and testing. um.siunibo.it

The development of a robust QSAR/QSPR model begins with the calculation of molecular descriptors, which are numerical representations of a molecule's structure. These descriptors fall into several categories, including electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP). tandfonline.com For phenols and azo dyes, electronic descriptors are often paramount. um.sitandfonline.com Studies have shown that for predicting the pKa of substituted phenols, quantum topological molecular similarity (QTMS) descriptors and partial atomic charges calculated via various quantum mechanical methods serve as effective predictors. um.siacs.org

Once descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build the mathematical model. unibo.it A typical QSAR/QSPR study involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. um.siunibo.it The quality and predictive ability of the models are assessed using various statistical metrics. unibo.ittandfonline.com

A study on the electrochemical oxidation of various dyes found that quantum chemical descriptors like HOMO and LUMO energies, along with polar surface area (PSA) and hydrogen bond donor count, were significant in predicting degradation efficiency. tandfonline.com For azo-phenol systems, descriptors related to the phenolic oxygen and the azo bridge would likely be critical. The importance of the bond connecting the phenolic oxygen to the aromatic ring has been highlighted in QSPR models for the pKa of phenols. um.si Similarly, 4D-QSAR methods have been used to identify molecular motifs in azo dyes that contribute most to their properties, such as fiber affinity. acs.org

The table below presents an example of descriptors and statistical validation parameters commonly found in QSAR/QSPR studies of phenolic or azo dye compounds.

| Descriptor Type | Example Descriptors | Relevance to Azo-Phenols |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges on N and O atoms | Govern redox potential, reactivity, and sites of electrophilic/nucleophilic attack. tandfonline.com |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular size, shape, and degree of branching. |

| Quantum Chemical | Heat of Formation, Polar Surface Area (PSA) | Relate to molecular stability and potential for intermolecular interactions. tandfonline.com |

| Constitutional | Molecular Weight, Number of N atoms, Number of aromatic rings | Basic descriptors of molecular composition and size. |

| Statistical Parameter | Typical Value | Description |

| R² (Coefficient of Determination) | > 0.75 | Represents the proportion of variance in the dependent variable that is predictable from the independent variable(s). tandfonline.com |

| Q²LOOCV (Cross-validated R²) | > 0.5 | A measure of the model's predictive ability, assessed by leave-one-out cross-validation. tandfonline.com |

| Q²ext (External Validation R²) | > 0.5 | A measure of the model's predictive ability on an external test set. unibo.ittandfonline.com |

| RMSE (Root Mean Square Error) | Low as possible | Represents the standard deviation of the prediction errors (residuals). acs.org |

These tables illustrate the types of descriptors used and the statistical benchmarks for a predictive QSAR/QSPR model, based on studies of related compound classes. unibo.ittandfonline.comacs.org

Reactivity Mechanisms and Chemical Transformations of Phenol, 2,4,6 Tris Phenylazo

Photochemical Reactivity: Azo Photoisomerization Dynamics (Trans-Cis)

The defining photochemical characteristic of compounds containing the azobenzene (B91143) framework is the reversible isomerization between the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer upon irradiation with light. molaid.com This process, central to the function of molecular switches and photosensitive materials, involves significant changes in molecular geometry and physical properties. commscope.comchembuyersguide.com For Phenol (B47542), 2,4,6-tris(phenylazo)-, each of the three phenylazo groups is a potential photoresponsive unit.

The isomerization from the elongated trans form to the bent cis form is typically induced by UV or visible light corresponding to the n→π* or π→π* electronic transitions of the azo group. The reverse cis-to-trans isomerization can occur either photochemically, often with light of a different wavelength, or thermally in the dark. molaid.com

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules isomerized per photon absorbed. The kinetics describe the rate at which this transformation occurs. For azobenzene derivatives, the quantum yield of trans-to-cis isomerization (ΦE→Z) can be significantly influenced by the excitation wavelength and the molecular structure. For example, excitation into the S2 state (π→π) is often followed by rapid internal conversion to the S1 state (n→π), from which the isomerization proceeds.

While specific kinetic and quantum yield data for Phenol, 2,4,6-tris(phenylazo)- are unavailable, data from related hydroxy-substituted azobenzenes provide insight into the expected values. The table below presents illustrative data for a related compound, 4-phenylazophenol, to demonstrate the type of parameters involved in such studies.

Interactive Table: Example Photoisomerization Data for an Analogous Compound (4-phenylazophenol)

| Parameter | Value | Condition | Source |

| trans → cis Isomerization | UV Light Irradiation | Ethanol Solvent | |

| cis → trans Isomerization | Thermal Relaxation | Ethanol Solvent | |

| E→Z Quantum Yield (Φiso) | ~0.12 (typical for azobenzenes) | 355nm laser photolysis | |

| Z→E Relaxation Half-life (τ1/2) | < 1 min | 293 K in Methanol (B129727) |

Note: This data is for analogous compounds and is intended for illustrative purposes only, as specific values for Phenol, 2,4,6-tris(phenylazo)- are not found in the reviewed literature.

The electronic nature of substituents on the phenyl rings and the surrounding environment (e.g., solvent polarity) profoundly impacts isomerization efficiency.

Substituent Effects : The phenolic hydroxyl group (-OH) is a strong electron-donating group. In similar "push-pull" azobenzenes, where an electron-donating group is paired with an electron-withdrawing group, the separation between the n→π* and π→π* absorption bands is increased, which can affect the isomerization pathway. For hydroxy-substituted azobenzenes, the presence of the -OH group can also lead to faster thermal relaxation rates compared to unsubstituted azobenzene. In Phenol, 2,4,6-tris(phenylazo)-, the interplay between the single electron-donating hydroxyl group and the three electron-withdrawing azo groups creates a complex electronic environment that would be expected to modulate the absorption spectra and isomerization dynamics.

Environmental Factors : Solvent polarity can significantly alter isomerization kinetics. For some N-(phenylazo)-substituted systems, the rate of thermal cis-to-trans isomerization increases with the polarity of the reaction medium. commscope.com This is often interpreted in terms of the mechanism, where polar solvents may stabilize a more polar, zwitterionic transition state, thereby lowering the activation energy for rotation around the N=N bond. commscope.com The efficiency of isomerization can thus be tuned by changing the solvent environment. molaid.com

The cis isomer of an azo compound is thermodynamically less stable than the trans isomer and will spontaneously revert to the trans form over time in a process known as thermal relaxation or back-isomerization. molaid.com The rate of this process is highly dependent on temperature and the molecular structure.

For many azobenzene derivatives, the thermal relaxation follows first-order kinetics. The half-life of the cis isomer can range from milliseconds to years depending on the substitution pattern and environment. Studies on hydroxy-substituted azobenzenes show that the cis isomers are often extremely unstable, with half-lives of less than a minute in polar solvents like methanol at room temperature. This rapid relaxation is a key feature of hydroxylated azobenzenes. Therefore, the cis isomers of Phenol, 2,4,6-tris(phenylazo)- are also expected to have relatively short lifetimes, driven by the presence of the phenolic -OH group. The mechanism of this thermal process can proceed via rotation (involving a dipolar transition state) or inversion (involving a planar transition state), with substituent effects often determining the preferred pathway. commscope.com

Redox Chemistry of the Phenolic and Azo Moieties

Phenol, 2,4,6-tris(phenylazo)- possesses two distinct redox-active centers: the phenolic hydroxyl group, which can be oxidized, and the azo groups, which are typically reducible.

Phenols can be oxidized to form phenoxyl radicals via the removal of a hydrogen atom (proton and electron) from the hydroxyl group. This process can be achieved chemically, for instance with oxidizing agents like potassium ferricyanide, or electrochemically.

The oxidation of Phenol, 2,4,6-tris(phenylazo)- would yield the corresponding phenoxyl radical. The stability of this radical is a critical factor in its chemistry. In related sterically hindered phenols, such as 2,4,6-tri-tert-butylphenol (B181104), the bulky substituents protect the radical center from dimerization and other decay reactions, leading to a highly stable, isolable radical. In the case of Phenol, 2,4,6-tris(phenylazo)-, the three phenylazo groups at the ortho and para positions would provide extensive resonance delocalization for the unpaired electron, which is expected to contribute significantly to the radical's stability. The electron could be delocalized not only over the phenol ring but also into the π-systems of the azo linkages.

Phenolic Group Oxidation : The phenolic group can undergo a concerted proton-electron transfer (CPET) or a stepwise process to be oxidized. The potential at which this oxidation occurs is sensitive to the substituents on the ring. The presence of the electron-withdrawing azo groups would be expected to make the phenol more acidic and increase its oxidation potential compared to unsubstituted phenol.

Azo Group Reduction : The azo group (-N=N-) is known to be electrochemically reducible in two successive one-electron steps. The first reduction forms a radical anion, and the second, often proton-coupled, step leads to the hydrazo derivative (-NH-NH-). This redox activity is a cornerstone of the electrochemistry of many azo dyes.

Given these properties, Phenol, 2,4,6-tris(phenylazo)- is expected to exhibit rich redox chemistry. Cyclic voltammetry studies on such a molecule would likely reveal an oxidation wave corresponding to the phenolate/phenoxyl radical couple and multiple reduction waves associated with the three azo groups. The close proximity of these groups suggests potential intramolecular electron transfer events between the oxidized phenolic center and the reducible azo groups, a phenomenon observed in other complex redox-active molecules.

Acid-Base Equilibria and Potential Tautomerism (e.g., Azo-Hydrazo Tautomerism)

The chemical behavior of Phenol, 2,4,6-tris(phenylazo)- is significantly influenced by acid-base equilibria, primarily centered around its phenolic hydroxyl group and the potential for tautomerism across the azo linkages.

A crucial aspect of the reactivity of hydroxy-substituted azo dyes is the existence of azo-hydrazone tautomerism. This phenomenon involves an intramolecular proton transfer between the phenolic oxygen and a nitrogen atom of the azo group, resulting in an equilibrium between two distinct tautomeric forms: the azo-enol form and the quinone-hydrazone form. nih.govunifr.ch

The equilibrium position is sensitive to several factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. nih.govunifr.chrsc.org For Phenol, 2,4,6-tris(phenylazo)-, which has a central phenol ring (structurally related to phloroglucinol) symmetrically substituted with three phenylazo groups, the equilibrium can be complex. Studies on similar C3-symmetric molecules derived from phloroglucinol (B13840) and anilines have shown through NMR spectroscopy, X-ray crystallography, and computational studies that the tris(hydrazone) tautomer is the more stable form. acs.org This stability is attributed to a resonance-assisted hydrogen bonding network within the molecule. acs.org It is therefore highly probable that Phenol, 2,4,6-tris(phenylazo)- also exists predominantly in its tris-quinone-hydrazone tautomeric form.

The general equilibrium can be represented as follows:

Azo-Hydrazo Tautomeric Equilibrium

| Tautomer | Description | Key Features |

|---|---|---|

| Azo-Enol Form | The molecule exists as a phenol with three distinct phenylazo (-N=N-) substituents. The proton resides on the oxygen atom. | Aromatic phenol ring; Azo linkages. |

| Quinone-Hydrazone Form | The molecule adopts a quinone-like structure with three phenylhydrazone (-NH-N=) substituents. The proton has migrated from the oxygen to a nitrogen atom. | Quinoidal ring structure; Hydrazo linkages; Intramolecular hydrogen bonding. acs.org |

The predominance of the hydrazone form is often favored in non-polar solvents, while polar solvents can shift the equilibrium towards the azo form by disrupting the intramolecular hydrogen bonds. rsc.org The presence and nature of substituents on the phenyl rings of the azo groups can also fine-tune this equilibrium. rsc.orgresearchgate.net

Coordination Chemistry with Metal Centers and Ligand Properties

Phenol, 2,4,6-tris(phenylazo)- possesses multiple potential donor sites, making it an interesting candidate as a multidentate ligand in coordination chemistry. The key coordination sites are the phenolic oxygen atom and the nitrogen atoms of the three azo groups.

Azo dyes containing a hydroxyl group ortho to the azo linkage are well-established chelating agents for a variety of metal ions. researchgate.netresearchgate.net Chelation typically occurs through the deprotonation of the phenolic hydroxyl group and coordination of the resulting phenoxide oxygen and one of the nitrogen atoms from the adjacent azo group, forming a stable five- or six-membered ring with the metal center. researchgate.netresearchgate.netscholarsresearchlibrary.com

Given its structure with three such chelating units radiating from a central ring, Phenol, 2,4,6-tris(phenylazo)- can potentially act as a tridentate or even a hexadentate ligand, depending on the metal ion's size, coordination geometry preference, and the steric constraints of the ligand. Research on related bis(phenylazo)naphthol compounds shows they can act as bidentate ligands. researchgate.net Similarly, tris(phenolato) ligands are known to form stable complexes with metal ions like iron(III). acs.org

The ligand can coordinate in several ways:

Monobasic Tridentate Ligand: The ligand could deprotonate at the phenolic oxygen and coordinate a single metal center using the oxygen and a nitrogen atom from two of the three azo groups.

Neutral Bidentate Ligand: Without deprotonation, the ligand might coordinate through the nitrogen atoms of two azo groups, a behavior seen in some bis(phenylazo) systems. researchgate.net

Bridging Ligand: The molecule could bridge multiple metal centers, leading to the formation of coordination polymers.

The coordination process can be generally described by the following reaction, illustrated with a divalent metal ion (M²⁺): Phenol, 2,4,6-tris(phenylazo)- (L) + M²⁺ → [M(L-H)]⁺ + H⁺ or L + M²⁺ → [ML]²⁺

The properties of the resulting metal complexes, such as their color, stability, and magnetic and electronic properties, would be dictated by the nature of the metal ion and the specific coordination mode adopted by the ligand.

Potential Coordination Sites and Modes

| Donor Atom(s) | Coordination Mode | Resulting Complex Type |

|---|---|---|

| Phenoxide Oxygen, Azo Nitrogen | Monobasic bidentate/tridentate chelation | Mononuclear or polynuclear metal complexes. researchgate.netresearchgate.net |

| Azo Nitrogen atoms | Neutral bidentate/tridentate chelation | Mononuclear or polynuclear metal complexes. researchgate.net |

Oxidative Coupling Reactions Involving Phenolic Components

The phenolic component of Phenol, 2,4,6-tris(phenylazo)- is susceptible to oxidative coupling reactions, a class of reactions that typically involves the formation of a phenoxyl radical intermediate followed by coupling to form C-C or C-O bonds. wikipedia.orgnih.gov These reactions are often catalyzed by transition metal complexes or mediated by other oxidizing agents. wikipedia.orgnih.gov

The mechanism of oxidative phenol coupling generally proceeds via the following steps:

Oxidation: The phenol is oxidized to a phenoxyl radical. This can be achieved through a one-electron transfer process, often involving a metal catalyst. wikipedia.org

Radical Coupling: The resulting phenoxyl radical, which has spin density at the oxygen and at the ortho and para carbon atoms, can couple with another radical or add to a neutral phenol molecule. nih.govresearchgate.net

Tautomerization: The coupled intermediate rearomatizes to form the final product, typically a biphenol (C-C coupling) or a diphenyl ether (C-O coupling). wikipedia.orgnih.gov

However, in the case of Phenol, 2,4,6-tris(phenylazo)-, the ortho (2,6) and para (4) positions of the phenolic ring are all substituted with bulky phenylazo groups. This substitution pattern has significant implications for oxidative coupling:

Steric Hindrance: The bulky substituents at the positions where coupling typically occurs (ortho and para) would sterically hinder the formation of the common C-C or C-O linked dimers. nih.gov

Blocked Reactive Sites: With the primary sites for coupling being blocked, the reaction may either not proceed under typical conditions or may lead to alternative, less common products.

Formation of Stable Radicals: The phenoxyl radical of Phenol, 2,4,6-tris(phenylazo)-, if formed, might be relatively stable due to delocalization of the radical electron over the extensive conjugated system and the steric shielding provided by the substituents. This could potentially allow for its isolation or use in other radical-mediated transformations. The oxidation of sterically hindered phenols like 2,4,6-tri-tert-butylphenol is known to generate stable phenoxyl radicals. researchgate.net

While classical oxidative coupling to form polymers or dimers is unlikely, other oxidative transformations might be possible, such as reactions involving the azo groups or degradation of the aromatic system under harsher oxidative conditions. Metal-free oxidative coupling methods have been developed that can show high selectivity for cross-coupling over homo-coupling, which could potentially be applied, although the substrate's substitution remains a challenge. nih.gov

Advanced Materials Science and Functional Applications of Phenol, 2,4,6 Tris Phenylazo Derivatives

Photoresponsive Materials Development

The incorporation of azobenzene (B91143) moieties, which are known for their photoisomerization capabilities, into the Phenol (B47542), 2,4,6-tris(phenylazo)- scaffold allows for the creation of materials that respond to light stimuli. This photoresponsiveness stems from the reversible trans-cis isomerization of the azo groups upon exposure to specific wavelengths of light, typically UV and visible light. This molecular-level change can be harnessed to induce macroscopic changes in the material's properties.

Integration into Liquid Crystalline Systems

Derivatives of Phenol, 2,4,6-tris(phenylazo)- have been successfully integrated into liquid crystalline (LC) systems to create photo-responsive materials. The rigid, elongated structure of the tris(phenylazo)phenol molecule makes it suitable for forming mesophases. By incorporating these molecules as guests in a host liquid crystal material, the photoisomerization of the azo groups can disrupt the local molecular ordering of the liquid crystal, leading to a change in its optical properties. This phenomenon is the basis for developing light-controllable LC devices.

For instance, novel liquid crystal materials have been synthesized with a disc-like 1,3,5-triazine (B166579) core and three rod-like azobenzene arms. These molecules exhibit smectic mesophases, and the stability of these phases is influenced by the length of the flexible alkyl spacers connecting the core to the azobenzene units. The photo-induced trans-to-cis isomerization of the azobenzene units can be used to modulate the liquid crystalline phase and its associated properties.

Components in Light-Driven Devices and Actuators

The ability of Phenol, 2,4,6-tris(phenylazo)- derivatives to undergo reversible shape changes at the molecular level makes them promising candidates for light-driven actuators. When these molecules are incorporated into a polymer matrix or a self-assembled structure, the collective isomerization of the azo groups can generate mechanical stress and strain, resulting in macroscopic movement.

A notable example is the development of a single light-driven molecular nanowire actuator using an azobenzene-containing tris(4-((E)-phenyldiazenyl)phenyl)-benzene-1,3,5-tricarboxamide. These nanowires exhibit bending upon irradiation with UV light, which is reversible with visible light. This actuation is a direct consequence of the photoisomerization of the azobenzene units within the nanowire structure. The development of such actuators opens up possibilities for creating light-controlled microrobots and other smart systems.

Applications in Optical Data Storage and Switching

The photochromic nature of Phenol, 2,4,6-tris(phenylazo)- derivatives is highly relevant for optical data storage and switching applications. The two distinct isomers, trans and cis, can represent two different states (0 and 1) for binary data storage. Information can be written by inducing isomerization with light of a specific wavelength and erased or rewritten with another wavelength.

Materials containing azobenzene moieties, including those with multiple azo groups like the tris(phenylazo)phenol derivatives, are being investigated for their potential in reversible optical information storage. The photoinduced birefringence in polymers containing bisazobenzene structures has been reported to be significantly higher than in those with monoazobenzene units, suggesting that the multiple azo groups in tris(phenylazo)phenol could lead to enhanced performance in optical storage devices.

Nonlinear Optical (NLO) Materials Based on Tris(phenylazo)phenol Scaffolds

Nonlinear optical (NLO) materials are crucial for a variety of photonic applications, including optical frequency conversion and high-speed information processing. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit large second-order and third-order NLO responses.

The structure of Phenol, 2,4,6-tris(phenylazo)-, with its multiple phenylazo groups, provides an extended π-electron system that is conducive to significant NLO properties

Chemosensing and Analytical Science Applications of Phenol, 2,4,6 Tris Phenylazo Structural Motifs

Development of Highly Sensitive Chromogenic and Colorimetric Probes.researchgate.netrsc.orgchemrxiv.org

The structural motif of Phenol (B47542), 2,4,6-tris(phenylazo)- is an exemplary backbone for creating highly sensitive chromogenic and colorimetric probes. Azo dyes are well-established as robust signaling units in chemical sensors due to their strong light absorption in the visible region of the electromagnetic spectrum. researchgate.net The presence of three phenylazo groups in a single molecule can amplify the response to an analyte, leading to more pronounced and easily detectable color changes. These probes are designed to exhibit a selective interaction with a target analyte, which perturbs the electronic structure of the azo dye, resulting in a visually perceptible color transition.

The development of these probes often involves synthetic modification of the core structure to fine-tune its selectivity and sensitivity towards specific ions or molecules. For instance, the introduction of specific functional groups can create tailored binding sites for target analytes. Azo-based chemosensors have been successfully developed for a variety of analytes, including metal ions, anions, and pH changes. researchgate.netchemrxiv.org The choice of an azo dye as the signaling component is advantageous because it allows for an extended electronic conjugation, which is crucial for strong light absorption and significant colorimetric responses. researchgate.net

The fundamental principle behind the colorimetric detection capabilities of Phenol, 2,4,6-tris(phenylazo)- structural motifs lies in the alteration of their intramolecular charge transfer (ICT) characteristics upon binding with an analyte. The azo group, combined with the electron-donating phenolic hydroxyl group, creates a sophisticated donor-acceptor system. When the probe interacts with a target analyte, this electronic arrangement is disturbed.

This interaction can occur through several mechanisms, such as:

Coordination: Metal ions can coordinate with the nitrogen atoms of the azo groups and the oxygen atom of the hydroxyl group.

Hydrogen Bonding: The probe can form hydrogen bonds with anions or other neutral molecules.

Deprotonation: Changes in pH can lead to the deprotonation of the phenolic hydroxyl group, causing a significant shift in the absorption spectrum and a corresponding color change. researchgate.net

This perturbation of the electronic system leads to a shift in the maximum absorption wavelength (λmax), which is observed as a distinct color change. Selectivity is achieved by designing the probe's binding site to have a high affinity for a specific analyte over other potentially interfering species. For example, the unstable absorbances often seen in phenol determination using diazotized arylamines can be overcome by using specific reagents like diazotized 2,4,6-trimethylaniline, which prevents unwanted side reactions and results in low, stable blanks. rsc.org

Table 1: Examples of Azo Dye-Based Colorimetric Sensors and their Analytes

| Azo Dye Structural Base | Analyte Detected | Principle of Detection | Observable Change | Reference |

| Benzophenone Azo Dye | pH (7.9 - 9.3) | Deprotonation | Large wavelength shift (>170 nm) | researchgate.net |

| Pyridothiazole Azo Dye | Cu²⁺ | Complexation | Purple to blue color change, fluorescence turn-on | chemrxiv.org |

| Bis-Schiff Base Azo Dye | Sulfide ions (S²⁻) | Deprotonation | Visual and spectrophotometric change | rsc.org |

| Diazotized 2,4,6-trimethylaniline | Phenols | Azo coupling | Formation of a colored product | rsc.org |

Spectrophotometry provides a quantitative method to measure the color changes produced by chromogenic probes. By measuring the absorbance of light at a specific wavelength, the concentration of the analyte can be accurately determined based on the Beer-Lambert law. The design of a spectrophotometric assay using a probe with a Phenol, 2,4,6-tris(phenylazo)- motif involves several key steps:

Selection of Wavelength: Identifying the wavelength of maximum absorbance (λmax) for both the free probe and the probe-analyte complex. The analytical wavelength is typically chosen where the difference in absorbance between the two states is greatest.

Optimization of Reaction Conditions: Factors such as pH, temperature, solvent, and reaction time must be optimized to ensure a rapid, stable, and reproducible colorimetric response. For instance, some methods for phenol determination require a specific pH of 10.0 for the oxidative coupling reaction to proceed efficiently. nih.gov

Calibration: A calibration curve is constructed by measuring the absorbance of a series of solutions with known analyte concentrations. This curve is then used to determine the concentration of the analyte in unknown samples.

Validation: The method's performance is validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For example, a spectrophotometric method for phenol using ferric chloride as a color reagent was validated for a concentration range of 0.09 – 2.30 mg·mL⁻¹. researchgate.net Similarly, methods using 4-aminoantipyrine (B1666024) (4-AAP) have been developed with detection limits as low as 0.7 ng mL⁻¹ for phenol in water. nih.gov

Optical Chemical Sensors and Sensing Platforms.researchgate.netacs.org

The vibrant color-changing properties of Phenol, 2,4,6-tris(phenylazo)- and related structural motifs make them ideal candidates for integration into optical chemical sensors and sensing platforms. These devices translate a chemical interaction into an optical signal. Azo compounds have been successfully incorporated into various platforms, from solution-based assays to solid-state devices. researchgate.net

One practical application is the development of disposable, paper-based sensor arrays. acs.org In this format, the azo dye probe is spotted onto a solid support like cellulose (B213188) paper. When exposed to a sample containing the target analyte, the spots change color, creating a unique pattern. This approach offers several advantages, including low cost, ease of use, and portability. For example, a 2x2 fluorescent sensor array using azo-functionalized Seoul-Fluor probes was developed for the detection of hydrazine (B178648) by monitoring changes in fluorescent patterns under a UV lamp. acs.org

Advanced Detection Techniques Utilizing Molecular Interaction Principles (e.g., SERS-based detection of phenol derivatives).semanticscholar.orgresearchgate.net

Beyond conventional colorimetry, advanced analytical techniques can be employed to enhance the sensitivity and selectivity of detection using azo-phenol motifs. Surface-Enhanced Raman Scattering (SERS) is a powerful technique that dramatically amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold nanoparticles. azooptics.commdpi.com

The detection of phenolic compounds, which often have a weak affinity for metal nanoparticles and thus produce poor SERS signals, can be significantly improved by converting them into azo dyes. semanticscholar.orgresearchgate.net This is achieved through a coupling reaction between the target phenol and a diazonium reagent. The resulting azo compound typically exhibits strong Raman activity and a higher propensity to bind to the metal nanoparticles. semanticscholar.org This "indirect" detection strategy offers several key benefits:

Ultrasensitivity: The combination of the azo coupling reaction with the SERS effect allows for the detection of phenolic compounds at subnanomolar levels. researchgate.net

High Selectivity: The SERS spectrum provides a unique "fingerprint" for each specific azo dye derivative, enabling the identification and quantification of different phenolic compounds, even in complex mixtures. semanticscholar.org

Rapidity: The entire process, from the coupling reaction to the SERS measurement, can often be completed in just a few minutes. semanticscholar.orgresearchgate.net

This approach has been successfully demonstrated for the ultrasensitive detection of phenolic estrogens, where the coupling reaction forms a molecular "bridge" between the analyte and the silver nanoparticle surface, leading to a strong Surface-Enhanced Resonance Raman Scattering (SERRS) signal. semanticscholar.orgresearchgate.net

Table 2: Performance of Advanced Detection Methods for Phenolic Compounds

| Technique | Target Analyte | Reagent/Method | Limit of Detection (LOD) | Key Advantage | Reference |

| SERRS | Phenolic Estrogens | Azo coupling with Pauly's reagent on Ag nanoparticles | Subnanomolar levels | High sensitivity and selectivity from unique spectral fingerprints | semanticscholar.orgresearchgate.net |

| Spectrophotometry | Phenol | Salting-out assisted microextraction with 4-AAP | 0.7 ng mL⁻¹ (in water) | High enrichment factor (65) | nih.gov |

| Colorimetric Bioassay | Catechol, L-DOPA | Crude Polyphenol Oxidase (PPO) with MBTH | 64 µM (for Catechol) | Low cost and portable | researchgate.net |

| DPV | 2,4,6-Trinitrophenol | Cu-BTC/ERGO modified electrode | 0.1 µM | High sensitivity and selectivity for TNP | nih.gov |

Supramolecular Chemistry and Self Assembly of Phenol, 2,4,6 Tris Phenylazo Analogues

Directed Self-Assembly through Non-Covalent Interactions

The spontaneous organization of molecules into well-defined, stable, and functional structures is a hallmark of supramolecular chemistry. rsc.org This process, known as self-assembly, is driven by a variety of non-covalent interactions. In the context of Phenol (B47542), 2,4,6-tris(phenylazo)- analogues, hydrogen bonding and π-π stacking are the primary forces governing the formation of supramolecular architectures. nih.govrsc.org

Role of Hydrogen Bonding in Supramolecular Architectures

Hydrogen bonds are highly directional and selective interactions that play a pivotal role in the construction of supramolecular systems. nih.gov In analogues of Phenol, 2,4,6-tris(phenylazo)-, the phenolic hydroxyl group is a potent hydrogen bond donor, while the azo groups can act as acceptors. This donor-acceptor relationship facilitates the formation of intricate networks and well-ordered assemblies. cymitquimica.com For instance, the hydrogen bonding between phenols and polymers like poly(4-vinylpyridine) can lead to the formation of smectic-like, self-assembled structures. researchgate.net

Contributions of π-π Stacking Interactions to Self-Assembly

Aromatic rings, such as the phenyl groups present in Phenol, 2,4,6-tris(phenylazo)- analogues, can interact through π-π stacking. nih.gov These interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings, are fundamental to the self-assembly of many organic molecules. nih.govescholarship.org The stability of these interactions is influenced by the geometry of the stacking, with offset and parallel-displaced arrangements often being more favorable than face-to-face stacking. nih.gov

In the solid state, π-π stacking can guide the formation of one-dimensional columnar structures or two-dimensional sheet-like architectures. nih.govrsc.org For example, tris(phenylisoxazolyl)benzene has been shown to stack in a columnar fashion, forming helical fibers. rsc.org The interplay between π-π stacking and other non-covalent forces, such as hydrogen bonding, can lead to complex and hierarchical self-assembled structures. rsc.org The efficiency of π-π stacking is a critical factor in the design of nanomedicines and other materials where the controlled aggregation of molecules is desired. nih.gov

Photo-Controlled Supramolecular Architectures

The incorporation of photoresponsive units, such as azobenzene (B91143), into molecular building blocks allows for the dynamic control of supramolecular assemblies using light as an external stimulus. researchgate.netmdpi.com Azobenzene and its derivatives can undergo reversible trans-cis photoisomerization, leading to significant changes in their molecular shape, polarity, and dipole moment. mdpi.comacs.org This photo-switching capability can be harnessed to modulate the non-covalent interactions that govern self-assembly, thereby enabling the reversible formation and dissociation of supramolecular structures. magtech.com.cnmagtech.com.cn

Dynamic Control of Molecular Aggregation and Morphology through Photoisomerization

The trans-to-cis isomerization of azobenzene moieties upon UV light irradiation can disrupt the packing of molecules in an assembly, leading to a change in aggregation state or morphology. mdpi.comrsc.org For example, the photoisomerization of azobenzene-containing surfactants can trigger the disassembly of their aggregates. rsc.org This process is often reversible, with visible light or thermal relaxation promoting the back-isomerization to the more stable trans form, allowing for the reassembly of the supramolecular structure. rsc.org

This dynamic control over aggregation has been utilized to create photo-switchable materials with tunable properties. The morphology of supramolecular nanostructures, such as vesicles, fibers, or spheres, can be controlled by light. mdpi.com For instance, the photoisomerization of an azobenzene-functionalized perylene (B46583) bisimide derivative was shown to induce a morphological evolution from ribbons to spheres. mdpi.com

| System | Stimulus | Morphological Change | Reference |

| Azobenzene-containing surfactant with α-cyclodextrin | UV/Vis Light | Reversible assembly/disassembly | nih.gov |

| Azobenzene-functionalized perylene bisimide | UV Light | Ribbons to spheres | mdpi.com |

| Chiral azobenzene dimer | UV/Vis Light | Controlled morphology and chirality | mdpi.com |

Host-Guest Chemistry with Macrocyclic Receptors and Azo Derivatives

Macrocyclic hosts, such as cyclodextrins, crown ethers, and calixarenes, can form inclusion complexes with guest molecules, including azobenzene derivatives. magtech.com.cnscispace.com The stability of these host-guest complexes is often dependent on the isomeric state of the azobenzene guest. Typically, the linear trans-isomer fits well within the cavity of the macrocycle, forming a stable complex. mpg.de Upon photoisomerization to the bent cis-isomer, the guest no longer fits as effectively, leading to the dissociation of the complex. mpg.denih.gov